molecular formula C22H32N2O2 B10968522 N,N'-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide

N,N'-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide

Cat. No.: B10968522
M. Wt: 356.5 g/mol
InChI Key: KFNLHQZSQOKQBB-UHFFFAOYSA-N
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Description

N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexane ring, a formamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexylformamide and phenylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic methods include:

    Amide Bond Formation: This involves the reaction of a carboxylic acid derivative with an amine to form the amide bond.

    Cyclohexylformamide Preparation: This step involves the reaction of cyclohexylamine with formic acid or its derivatives.

    Phenylmethyl Intermediate Preparation: This involves the reaction of benzyl chloride with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-METHYL-4-PIPERIDINYL)CYCLOHEXANECARBOXAMIDE
  • N-{4-[Cyclohexyl(methyl)sulfamoyl]phenyl}cyclohexanecarboxamide

Uniqueness

N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

N-[[4-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C22H32N2O2/c25-21(19-7-3-1-4-8-19)23-15-17-11-13-18(14-12-17)16-24-22(26)20-9-5-2-6-10-20/h11-14,19-20H,1-10,15-16H2,(H,23,25)(H,24,26)

InChI Key

KFNLHQZSQOKQBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CCCCC3

Origin of Product

United States

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